molecular formula C18H18O4 B290595 1,3-Benzodioxol-5-yl 4-tert-butylbenzoate

1,3-Benzodioxol-5-yl 4-tert-butylbenzoate

Cat. No. B290595
M. Wt: 298.3 g/mol
InChI Key: IEXQEAINZICSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 4-tert-butylbenzoate, commonly known as tert-butylcalix[4]arene, is a type of macrocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is synthesized through a multi-step process, which involves the reaction of para-tert-butylphenol with formaldehyde in the presence of sodium hydroxide, followed by cyclization with glyoxylic acid.

Scientific Research Applications

Tert-butylcalix[4]arene has been extensively studied for its potential applications in various scientific fields, such as chemistry, biology, and materials science. This compound has been used as a host molecule for the encapsulation of various guest molecules, such as drugs, proteins, and metal ions. It has also been used as a template for the synthesis of various nanomaterials, such as nanoparticles and nanotubes.

Mechanism of Action

The mechanism of action of tert-butylcalix[4]arene is based on its ability to form inclusion complexes with various guest molecules. The host-guest interactions between tert-butylcalix[4]arene and guest molecules are primarily driven by hydrophobic and van der Waals interactions, as well as hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
Tert-butylcalix[4]arene has been shown to exhibit various biochemical and physiological effects, such as antioxidant and antimicrobial activities. It has also been shown to have potential applications in drug delivery and gene therapy, due to its ability to encapsulate various guest molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butylcalix[4]arene is its ability to selectively bind to specific guest molecules, which makes it a useful tool for various lab experiments. However, one of the limitations of this compound is its relatively high cost and low availability, which can limit its use in certain research applications.

Future Directions

There are several future directions for the research on tert-butylcalix[4]arene, such as the development of new synthesis methods, the exploration of its potential applications in drug delivery and gene therapy, and the investigation of its interactions with various biological systems. Additionally, the use of tert-butylcalix[4]arene as a template for the synthesis of new nanomaterials and as a host molecule for the encapsulation of various guest molecules also holds great promise for future research.

Synthesis Methods

The synthesis of tert-butylcalix[4]arene is a multi-step process that involves the reaction of para-tert-butylphenol with formaldehyde in the presence of sodium hydroxide, followed by cyclization with glyoxylic acid. The product is then purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 4-tert-butylbenzoate

InChI

InChI=1S/C18H18O4/c1-18(2,3)13-6-4-12(5-7-13)17(19)22-14-8-9-15-16(10-14)21-11-20-15/h4-10H,11H2,1-3H3

InChI Key

IEXQEAINZICSPH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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